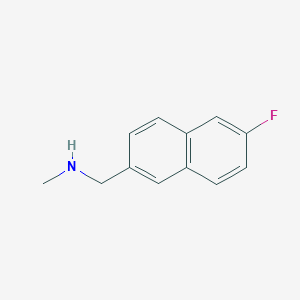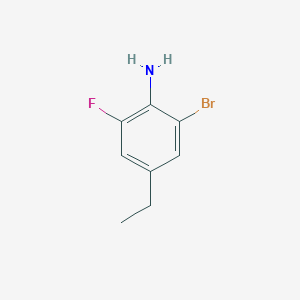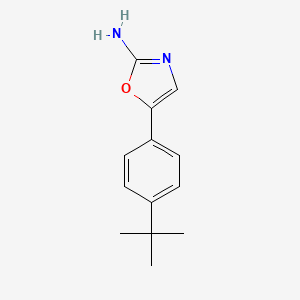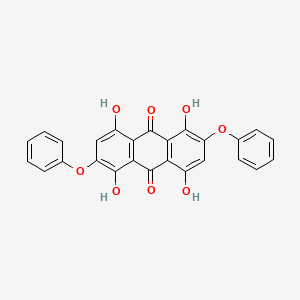
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is a complex organic compound characterized by its anthraquinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione typically involves the hydroxylation of anthraquinone derivatives. Common synthetic routes include:
Hydroxylation of Anthraquinone: This involves the introduction of hydroxyl groups at specific positions on the anthraquinone ring. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available anthraquinone derivatives. The process typically includes:
Oxidation: Using oxidizing agents to introduce hydroxyl groups.
Substitution: Introducing phenoxy groups through nucleophilic substitution.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various hydroxylated and phenoxylated derivatives of anthraquinone, which can have different biological and chemical properties.
科学的研究の応用
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism of action of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways: It can modulate oxidative stress pathways, leading to reduced cellular damage and inflammation.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but lacks the phenoxy groups.
1,4,5,8-Tetrahydroxy-2,3-dihydroanthracene-9,10-dione: Another derivative with different substitution patterns.
Uniqueness
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
87897-37-8 |
|---|---|
分子式 |
C26H16O8 |
分子量 |
456.4 g/mol |
IUPAC名 |
1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H16O8/c27-15-11-17(33-13-7-3-1-4-8-13)23(29)21-19(15)26(32)22-20(25(21)31)16(28)12-18(24(22)30)34-14-9-5-2-6-10-14/h1-12,27-30H |
InChIキー |
CYTWOJYZCGVGFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


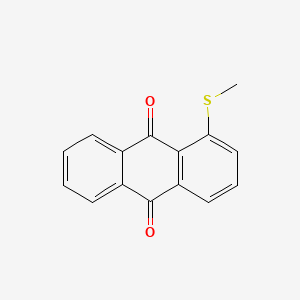
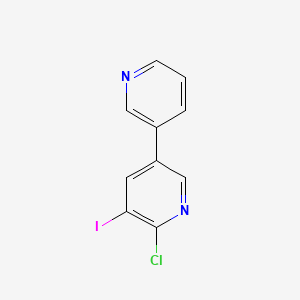
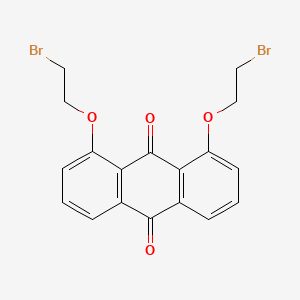
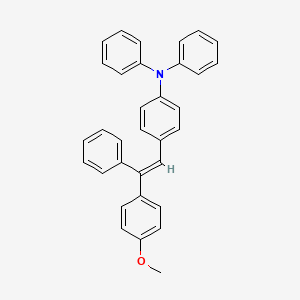

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
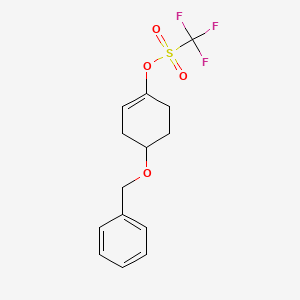
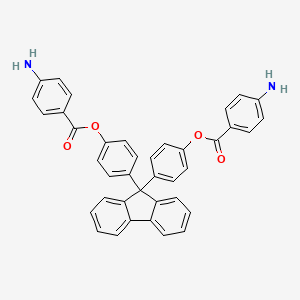
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
